molecular formula C42H81NO3 B13389507 N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide

N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide

Cat. No.: B13389507
M. Wt: 648.1 g/mol
InChI Key: VJSBNBBOSZJDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide typically involves the condensation of a sphingosine base with a fatty acid. The reaction is usually carried out under mild conditions to prevent the degradation of the sensitive functional groups. Common reagents include sphingosine, fatty acids, and coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes and receptors involved in cell growth, differentiation, and apoptosis. The compound’s hydroxyl groups and double bonds play a crucial role in its binding affinity and specificity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide is unique due to its specific fatty acid composition and double bond position, which confer distinct physical and chemical properties. These unique features make it particularly useful in studying lipid interactions and developing specialized skincare formulations .

Properties

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSBNBBOSZJDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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